3-Chloro-2-p-tolylsulfanylpyridine
Description
3-Chloro-2-p-tolylsulfanylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and a p-tolylsulfanyl (methylphenylthio) group at the 2-position. The p-tolyl group contributes steric bulk and electron-donating effects via the methyl substituent, while the sulfur atom in the sulfanyl group may participate in hydrogen bonding or metal coordination .
Properties
Molecular Formula |
C12H10ClNS |
|---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
3-chloro-2-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10ClNS/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,1H3 |
InChI Key |
XSSPWJPUUOLSQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural differences between 3-Chloro-2-p-tolylsulfanylpyridine and related compounds, based on substituent effects:
| Compound Name | Substituents (Position) | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| This compound | Cl (3), p-tolylsulfanyl (2) | Sulfanyl, methylphenyl | Electron-donating (p-tolyl) |
| 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine | Cl (3), PhS (2), CF₃ (5) | Sulfanyl, trifluoromethyl | Electron-withdrawing (CF₃) |
| 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine | Cl (3), pyridin-4-yl (2), CF₃ (5) | Pyridyl, trifluoromethyl | Electron-deficient (pyridyl, CF₃) |
| 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine | Cl (3), iPrS (2), CF₃ (5) | Sulfanyl, isopropyl | Steric hindrance (iPr) |
| 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine | Cl (3), pyrazolyl (2), boronate (5) | Boronate ester, pyrazole | Electrophilic (boronate) |
Key Observations :
- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) substituents in analogues (e.g., 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine) withdraw electrons, increasing electrophilicity and acidity .
- Sulfur Oxidation State : Compounds with sulfonyl (SO₂) groups (e.g., 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine) exhibit higher polarity and solubility in polar solvents compared to sulfanyl (S) analogues .
- Heteroaromatic Substituents : Pyridyl or pyrazolyl groups (e.g., 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine) introduce additional nitrogen atoms, enabling π-stacking or hydrogen-bonding interactions critical for biological activity .
Physicochemical Properties
While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:
- Solubility : Sulfonyl-containing derivatives are more water-soluble than sulfanyl analogues due to higher polarity. Boronate esters (e.g., 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine) may hydrolyze in aqueous media, enabling applications in Suzuki-Miyaura cross-coupling reactions .
Research Findings and Industrial Relevance
- Structural Characterization : Crystallographic data for these compounds, where available, are often refined using SHELX software, ensuring precise geometric parameters . Visualization tools like ORTEP-3 aid in analyzing molecular conformations .
- Supplier Availability : Over 10 suppliers list derivatives like 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline, highlighting their commercial demand .
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